N-(4-Fluorobenzoyl)morpholine
Description
Historical Context and Significance of Morpholine (B109124) Derivatives in Medicinal Chemistry
Morpholine, a six-membered heterocyclic compound containing both a secondary amine and an ether functional group, holds a significant place in the annals of medicinal chemistry. biosynce.comwikipedia.org Its unique structural and physicochemical properties have made it a valuable scaffold for the development of a wide array of therapeutic agents. biosynce.comnih.gov The presence of both a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor/acceptor (the nitrogen atom) allows for diverse interactions with biological targets. sci-hub.seresearchgate.net
Historically, the incorporation of the morpholine moiety into drug candidates has been a strategy to enhance their pharmacological profiles. nih.govresearchgate.net It can improve aqueous solubility, a critical factor for drug absorption and distribution, and modulate the lipophilicity of a molecule, influencing its ability to cross cell membranes. biosynce.comnih.gov Furthermore, the morpholine ring is generally metabolically stable, contributing to a longer duration of action for many drugs. nih.govresearchgate.net
The versatility of the morpholine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. sci-hub.seresearchgate.net Well-known drugs containing the morpholine ring include the antibiotic Linezolid and the anti-cancer agent Gefitinib, highlighting the enduring importance of this heterocycle in drug discovery and development. biosynce.comwikipedia.org
Overview of the N-(4-Fluorobenzoyl)morpholine Compound Class
This compound belongs to the N-acylmorpholine class of compounds. This classification arises from the amide linkage formed between the nitrogen atom of the morpholine ring and the carbonyl group of a 4-fluorobenzoyl moiety.
The key chemical features of this compound are:
The Morpholine Ring: As previously discussed, this saturated heterocycle imparts favorable physicochemical properties. drugbank.com
The 4-Fluorobenzoyl Group: This component consists of a benzene (B151609) ring substituted with a fluorine atom at the para (4-position) and a carbonyl group. The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity, which can influence the electronic properties of the molecule and its interactions with biological targets. The benzoyl group provides a rigid aromatic scaffold.
The combination of the flexible, polar morpholine ring and the rigid, fluorinated aromatic group results in a molecule with a distinct three-dimensional shape and electronic distribution, making it an interesting candidate for various research applications.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1978-65-0 scbt.com |
| Molecular Formula | C₁₁H₁₂FNO₂ scbt.com |
| Molecular Weight | 209.22 g/mol chemscene.comsigmaaldrich.com |
| IUPAC Name | (4-Fluorophenyl)(morpholino)methanone scbt.com |
| Alternate Name | 4-(4-Fluorobenzoyl)morpholine sigmaaldrich.com |
Scope and Research Trajectories within Academic Disciplines
Research involving this compound and its derivatives spans several academic disciplines, primarily driven by the compound's potential biological activities.
Medicinal Chemistry: A significant area of investigation is the exploration of this compound derivatives as potential therapeutic agents. For instance, studies have explored their role as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.gov The synthesis of various derivatives and their evaluation for antimicrobial and anticancer activities is also a common research theme. jocpr.comresearchgate.net For example, the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine has been investigated as an intermediate for gastroprokinetic agents. clockss.orgnih.gov
Agrochemical Research: The structural motifs present in this compound are also found in compounds with pesticidal and herbicidal properties. ontosight.aiontosight.ai Research in this area focuses on the design and synthesis of novel derivatives with enhanced efficacy and selectivity for agricultural applications.
Material Science: The properties of morpholine derivatives, such as their ability to act as corrosion inhibitors, suggest potential applications in material science. wikipedia.orgontosight.ai Research may explore the use of this compound or related compounds in the development of protective coatings and materials.
The synthesis of this compound and its analogs is a fundamental aspect of this research, often involving the acylation of morpholine with a substituted benzoyl chloride. jocpr.com The ease of modification of both the morpholine and the benzoyl moieties allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net These studies are crucial for optimizing the desired properties of the molecule for a specific application.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMQOUYJJXCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336286 | |
| Record name | N-(4-FLUOROBENZOYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1978-65-0 | |
| Record name | (4-Fluorophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1978-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-FLUOROBENZOYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Fluorobenzoyl Morpholine and Analogues
Established Synthetic Pathways for N-(4-Fluorobenzoyl)morpholine
The most common and direct methods for the synthesis of the parent compound, this compound, involve the coupling of morpholine (B109124) with a derivative of 4-fluorobenzoic acid. These reactions are typically robust and high-yielding.
Acylation Reactions with 4-Fluorobenzoyl Chloride
The acylation of morpholine with 4-fluorobenzoyl chloride is a classic and widely used method for the synthesis of this compound. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Commonly, an organic solvent like dichloromethane (B109758) or chloroform (B151607) is used to facilitate the reaction, which is often conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. evitachem.com The reaction can proceed at room temperature or may require gentle heating to ensure complete conversion. evitachem.com Triethylamine is a frequently used base for this transformation. nih.gov The simplicity of this method and the commercial availability of the starting materials make it a preferred route for large-scale synthesis.
Table 1: Representative Conditions for Acylation of Morpholine with 4-Fluorobenzoyl Chloride
| Reactants | Base | Solvent | Temperature | Yield |
| Morpholine, 4-Fluorobenzoyl chloride | Triethylamine | Tetrahydrofuran (THF) | 0 °C to room temperature | High |
| Morpholine, 4-Fluorobenzoyl chloride | - | Dichloromethane | Room Temperature | - |
This table presents typical, not specific, reaction conditions. Yields are generally high but can vary based on specific procedural modifications.
Condensation Reactions Involving Morpholine and 4-Fluorobenzoic Acid Derivatives
An alternative to using the highly reactive acyl chloride is the direct condensation of morpholine with 4-fluorobenzoic acid. This approach requires the use of a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-carbonyldiimidazole (CDI). googleapis.com
For instance, 4-fluorobenzoic acid can be activated with CDI in a solvent like dimethylformamide (DMF). googleapis.com Subsequent addition of morpholine to the reaction mixture leads to the formation of this compound. googleapis.com This method offers the advantage of milder reaction conditions compared to the acyl chloride route and avoids the generation of corrosive HCl. Other activating methods include the use of silane-mediated reductions to form a reactive intermediate from 4-fluorobenzoic acid which then condenses with morpholine.
Advanced Synthetic Strategies for Substituted this compound Derivatives
The development of more complex analogues of this compound, which may contain additional substituents or chiral centers, often necessitates more sophisticated synthetic strategies.
Multi-step Reaction Sequences for Complex Analogues
The synthesis of complex analogues often begins with a substituted morpholine or a substituted 4-fluorobenzoic acid derivative. For example, the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) can be achieved by the reaction of 3,4-difluoronitrobenzene (B149031) with morpholine in the presence of potassium carbonate in DMSO. arkat-usa.org This intermediate can then undergo further transformations, such as reduction of the nitro group to an amine, which can then be used to build more complex structures. arkat-usa.org
Another example involves the synthesis of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, which starts from (4-hydroxy-aryl)-aryl methanones and proceeds through a multi-step sequence. researchgate.net These multi-step syntheses allow for the precise placement of various functional groups on both the morpholine and the benzoyl moieties, leading to a wide array of structurally diverse analogues.
Asymmetric Synthesis Approaches for Chiral Morpholine Derivatives
The introduction of chirality into the morpholine ring is of significant interest for pharmaceutical applications. Asymmetric synthesis of chiral morpholine derivatives can be achieved through several approaches. One common strategy is to start with a chiral building block. For instance, the asymmetric synthesis of (S)-(-)- and (R)-(+)-2-aminomethyl-4-(4-fluorobenzyl)morpholine can be achieved using commercially available (R)- and (S)-epichlorohydrin. clockss.org The reaction of these chiral epichlorohydrins with 4-fluorobenzylamine (B26447) sets the stereocenter, which is then carried through a series of reactions to form the chiral morpholine ring. clockss.org
Another approach is the asymmetric hydrogenation of unsaturated morpholines. Using a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines can be obtained with excellent enantioselectivities (up to 99% ee). rsc.org These chiral morpholines can then be acylated with 4-fluorobenzoyl chloride to yield the desired chiral this compound derivatives.
Table 2: Key Strategies in Asymmetric Synthesis of Chiral Morpholine Derivatives
| Strategy | Chiral Source/Catalyst | Key Transformation | Result |
| Chiral Pool Synthesis | (R)- or (S)-Epichlorohydrin | Reaction with a primary amine followed by cyclization | Enantiomerically pure morpholine derivatives clockss.org |
| Asymmetric Hydrogenation | Bisphosphine-Rhodium Catalyst | Hydrogenation of an unsaturated morpholine | Chiral morpholines with high enantiomeric excess rsc.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields. This technique has been successfully applied to the synthesis of this compound and its analogues. For example, the synthesis of novel fluorophenyl morpholine benzene (B151609) sulfonamide Schiff bases, which contain a morpholine moiety, was significantly accelerated using microwave irradiation, reducing reaction times from 16-24 hours to just 4-6 minutes. jocpr.comresearchgate.net
The hydrazinolysis of methyl salicylate, a key step in the synthesis of some benzohydrazide (B10538) derivatives, has also been shown to be significantly more efficient under microwave irradiation compared to conventional heating. mdpi.com This efficiency can be extrapolated to the synthesis of this compound derivatives, particularly in the condensation step between a carboxylic acid and morpholine. The rapid heating provided by microwaves can overcome activation barriers and lead to cleaner reactions with fewer side products.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. Traditional amide bond formations often rely on stoichiometric coupling agents and hazardous solvents, leading to poor atom economy and significant waste generation. ucl.ac.ukresearchgate.net In contrast, modern approaches seek to overcome these limitations through innovative catalytic systems and alternative reaction media.
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are common in conventional amide syntheses. ucl.ac.ukacs.org Research has explored greener alternatives like water, supercritical CO2, and bio-based solvents such as cyclopentyl methyl ether (CPME). acs.orgjetir.orgnih.gov Water is particularly attractive due to its non-toxicity, availability, and non-flammable nature. jetir.org The ideal scenario, however, is to perform reactions under solvent-free (neat) conditions, which completely eliminates solvent-related waste and simplifies product isolation.
A notable example of a greener approach is the neat synthesis of this compound. In one method, potassium 4-fluorobenzoyltrifluoroborate is reacted directly with N-chloromorpholine at room temperature without any solvent. ethz.ch This reaction proceeds for 30 minutes, after which the product is isolated through a simple aqueous workup. ethz.ch This solvent-free approach significantly reduces the environmental impact compared to traditional methods that use large volumes of hazardous solvents.
Catalytic methods represent another cornerstone of green amide synthesis. Boron-based catalysts, for instance, have been shown to be effective in promoting direct amidation reactions, offering an alternative to stoichiometric activators that generate substantial waste. ucl.ac.ukresearchgate.netunimi.it These catalytic processes often exhibit high efficiency and can be applied to a broad range of substrates, including the synthesis of complex amides. ucl.ac.uk
To quantify the "greenness" of a synthetic route, several metrics have been developed. The most common include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor. mdpi.comgreenchemistry-toolkit.orgethernet.edu.et
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. Higher atom economy indicates less waste is generated in the form of byproducts. greenchemistry-toolkit.org
Process Mass Intensity (PMI): A more holistic metric, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more sustainable and efficient process. greenchemistry-toolkit.orgsemanticscholar.org
E-Factor: This metric measures the total mass of waste generated per kilogram of product. greenchemistry-toolkit.org
The table below provides a theoretical comparison of green chemistry metrics for a conventional versus a greener synthesis of this compound.
| Metric | Conventional Synthesis (Illustrative) | Greener (Neat) Synthesis ethz.ch | Description |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | None (Neat) | Elimination of hazardous solvents reduces environmental impact and simplifies purification. |
| Reagents | 4-Fluorobenzoyl chloride, Morpholine, Triethylamine (base) | Potassium 4-fluorobenzoyltrifluoroborate, N-Chloromorpholine | Avoids the use of corrosive acyl chlorides and volatile amine bases. |
| Atom Economy | < 100% (due to base salt byproduct) | ~61% (Calculated for specific reaction) | Highlights the efficiency of atom incorporation into the final product. The neat reaction, while greener in solvent use, may not have optimal atom economy depending on the specific pathway. |
| Process Mass Intensity (PMI) | High (typically >50) | Significantly Lower | Solvent-free conditions drastically reduce the total mass input, leading to a much lower PMI. greenchemistry-toolkit.org |
Purification and Isolation Techniques in Chemical Synthesis
The purification and isolation of this compound are critical steps to ensure the final product meets the required standards of purity for its intended application. The choice of technique depends on the scale of the synthesis, the nature of impurities, and the physical properties of the compound. Common methods include extraction, crystallization, and chromatography.
Liquid-Liquid Extraction: Following synthesis, an initial workup is typically performed to separate the crude product from the reaction mixture. For the neat synthesis of this compound, the reaction is quenched with an aqueous solution of sodium bisulfite (NaHSO3) to remove any unreacted N-chloromorpholine. ethz.ch The product is then extracted from the aqueous phase into an organic solvent, commonly ethyl acetate (B1210297) (EtOAc). ethz.ch The organic layer is subsequently washed with water and brine to remove residual water-soluble impurities and salts before being dried and concentrated. ethz.chgoogleapis.com
Crystallization: Crystallization is a highly effective method for purifying solid compounds, capable of yielding high-purity material. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. For compounds structurally similar to this compound, such as a keto amide derivative, crystallization from a solvent system like ethyl acetate/hexane has been reported to yield the pure product. googleapis.com The selection of an appropriate solvent system is crucial for achieving good recovery and high purity.
Column Chromatography: When crystallization is not feasible or fails to remove certain impurities, column chromatography is the preferred purification method. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (eluent) passes through it. cup.edu.cn For this compound and its analogues, various solvent systems have been employed as eluents. The polarity of the eluent is carefully optimized to achieve effective separation. A less polar solvent system allows compounds that bind weakly to the stationary phase to elute first, while more polar solvents are needed to elute more tightly bound compounds.
The following table summarizes typical purification conditions found for this compound and related structures.
| Technique | Stationary Phase | Mobile Phase / Solvent System | Compound Type | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction | N/A | Ethyl acetate (EtOAc) / Water / Brine | This compound | ethz.ch |
| Crystallization | N/A | Ethyl acetate / Hexane | Keto amide analogue | googleapis.com |
| Column Chromatography | Silica Gel | Dichloromethane (DCM) / Ethyl acetate (EtOAc) | Piperidine analogue | |
| Column Chromatography | Silica Gel | Hexanes / Ethyl acetate (3:1) | (S)-2-(3-fluoro-benzoyl)-morpholine-4-carboxylic acid tert-butyl ester | semanticscholar.org |
| Column Chromatography | Silica Gel | Toluene / Ethyl acetate (3:1) | Protected galactopyranoside with 4-fluorobenzoyl group | mdpi.com |
| HPLC | Reverse Phase (Newcrom R1) | Acetonitrile / Water / Phosphoric Acid | Morpholine, 4-phenyl- | sielc.com |
The final purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structural Elucidation and Spectroscopic Characterization of N 4 Fluorobenzoyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei. For N-(4-fluorobenzoyl)morpholine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, providing a comprehensive picture of the molecule's framework.
In the ¹H NMR spectrum of this compound, the protons of the morpholine (B109124) ring and the fluorobenzoyl group exhibit distinct chemical shifts. The morpholine protons typically appear as broad multiplets in the aliphatic region, generally between 3.2 and 3.8 ppm. This broadness is often due to conformational dynamics of the morpholine ring. researchgate.net The protons on the fluorobenzoyl ring are found in the aromatic region of the spectrum. Specifically, the protons ortho to the carbonyl group and those ortho to the fluorine atom show characteristic splitting patterns and chemical shifts due to their different electronic environments and coupling interactions.
Morpholine Protons: The eight protons of the morpholine ring are chemically equivalent in a rapidly interconverting chair conformation, but due to the restricted rotation around the amide bond, they can become inequivalent, leading to complex multiplets. Typically, these protons resonate in the range of δ 3.2–3.8 ppm. rsc.org
Aromatic Protons: The protons on the 4-fluorobenzoyl group give rise to two distinct signals in the aromatic region. The two protons ortho to the carbonyl group (H-2 and H-6) and the two protons ortho to the fluorine atom (H-3 and H-5) form an AA'BB' spin system. These typically appear as multiplets or doublets of doublets between δ 7.0 and 7.6 ppm.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Carbonyl Carbon: The carbonyl carbon of the amide group is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 168–170 ppm. rsc.org
Aromatic Carbons: The carbons of the fluorobenzoyl ring show signals in the aromatic region (δ 115–140 ppm). The carbon atom directly bonded to the fluorine atom (C-4) exhibits a large one-bond C-F coupling constant. The other aromatic carbons (C-1, C-2, C-3, C-5, C-6) can be assigned based on their chemical shifts and coupling to fluorine. rsc.org
Morpholine Carbons: The carbon atoms of the morpholine ring resonate in the aliphatic region, typically between δ 40 and 70 ppm. chemicalbook.com Due to the influence of the nitrogen and oxygen atoms, the chemical shifts of the two pairs of carbons (-CH₂-N- and -CH₂-O-) are distinct.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. This compound exhibits a single signal in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the benzoyl ring. The chemical shift of this signal is characteristic of an aryl fluoride. For instance, a reported value shows a signal at approximately -113.0 ppm. rsc.org The exact chemical shift can be influenced by the solvent and experimental conditions. magritek.com
2D NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecule's structure. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the morpholine ring and between the ortho and meta protons on the fluorobenzoyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. For example, correlations would be expected between the protons on the morpholine ring adjacent to the nitrogen and the carbonyl carbon of the benzoyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This can be used to confirm the three-dimensional structure and conformation of the molecule.
The this compound molecule is not static. It undergoes conformational changes, primarily involving rotation around the amide C-N bond and inversion of the morpholine ring. researchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide quantitative information about the energy barriers associated with these processes. unibas.itbeilstein-journals.org At low temperatures, the rate of these conformational changes slows down, and separate signals for the different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. nih.gov The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the conformational change. nih.govrsc.org For similar N-acyl morpholines and piperazines, these energy barriers have been studied and quantified. beilstein-journals.orgnih.govnih.govbeilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. pg.edu.plmvpsvktcollege.ac.in The IR spectrum of this compound displays several characteristic absorption bands.
C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the amide is a prominent feature. This band typically appears in the region of 1630-1680 cm⁻¹. uc.edu
C-F Stretching: The stretching vibration of the carbon-fluorine bond gives rise to a strong absorption in the fingerprint region, usually between 1250 and 1000 cm⁻¹. vscht.cz
C-N Stretching: The stretching of the carbon-nitrogen bond of the amide and morpholine ring appears in the 1250-1000 cm⁻¹ region. uc.edu
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically result in several bands of variable intensity in the 1600-1450 cm⁻¹ region. uc.eduvscht.cz
C-H Stretching: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic morpholine ring appears just below 3000 cm⁻¹. libretexts.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. acdlabs.comwhitman.edu The molecular ion peak (M+) in a mass spectrum corresponds to the molecule that has lost one electron and has not undergone fragmentation. whitman.edu The molecular formula of this compound is C₁₁H₁₂FNO₂, which gives it a molecular weight of approximately 209.22 g/mol .
In mass spectrometry, particularly with hard ionization techniques like electron impact (EI), the molecular ion can fragment into smaller, characteristic ions. acdlabs.com The fragmentation pattern is reproducible and provides a fingerprint for the molecule, aiding in its identification. For this compound, fragmentation would likely occur at the weaker bonds, such as the amide bond and within the morpholine ring.
Common fragmentation patterns for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, this could lead to the formation of a 4-fluorobenzoyl cation (m/z 123) and a morpholine radical, or a morpholino-carbonyl cation and a fluorophenyl radical. The presence of a nitrogen atom means the molecular ion peak will have an odd m/z value according to the nitrogen rule. libretexts.org
Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| Fragment Ion | Structure | Nominal m/z |
| Molecular Ion | [C₁₁H₁₂FNO₂]⁺• | 209 |
| 4-Fluorobenzoyl Cation | [C₇H₄FO]⁺ | 123 |
| Morpholino-carbonyl Cation | [C₅H₈NO]⁺ | 98 |
| Fluorophenyl Cation | [C₆H₄F]⁺ | 95 |
| Morpholine Cation | [C₄H₈NO]⁺ | 86 |
This table is based on general fragmentation principles and may not represent all observed fragments.
X-ray Crystallography for Solid-State Structure Determination
In the solid state, the morpholine ring in this compound and its derivatives typically adopts a chair conformation. researchgate.netnih.govkastamonu.edu.tr This is the most stable conformation for six-membered rings, as it minimizes steric and torsional strain. The specific puckering parameters of the chair conformation can be determined from the crystallographic data. Studies on related morpholine-containing compounds have consistently shown the prevalence of the chair conformation. researchgate.netnih.govkastamonu.edu.tr
In similar structures, weak intermolecular and intramolecular interactions have been observed to provide stabilization. researchgate.net For instance, C-H···O and C-H···π interactions are common in crystal structures of related benzoyl derivatives and contribute to the stability of the molecular packing. kastamonu.edu.tr The presence of the fluorine atom can also lead to C-H···F interactions. Intramolecular interactions, such as those between the carbonyl oxygen and nearby hydrogen atoms, can influence the conformation of the molecule. The analysis of Hirshfeld surfaces can be employed to visualize and quantify these weak interactions within the crystal lattice. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule. shu.ac.uk
For this compound, the primary chromophore is the fluorobenzoyl group. The presence of the benzene (B151609) ring and the carbonyl group, which are in conjugation, gives rise to characteristic π → π* and n → π* transitions. shu.ac.ukraghucollegeofpharmacy.com
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk The conjugated system of the benzene ring and the carbonyl group in this compound would lead to such transitions.
n → π transitions:* These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the morpholine ring) to a π* antibonding orbital. libretexts.orgshu.ac.uk These transitions occur at longer wavelengths compared to π → π* transitions. libretexts.org
The solvent used for the analysis can influence the position of the absorption maxima (λmax). shu.ac.uk A shift to a shorter wavelength is known as a blue shift (hypsochromic shift), while a shift to a longer wavelength is a red shift (bathochromic shift). raghucollegeofpharmacy.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π → π | Fluorobenzoyl group | ~200 - 280 |
| n → π | Carbonyl group | > 280 |
This table provides a generalized prediction based on the electronic transitions of similar chromophores.
Computational Chemistry and Theoretical Studies of N 4 Fluorobenzoyl Morpholine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic distribution and energy levels, which govern the molecule's geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. bamu.ac.in It offers a favorable balance between accuracy and computational cost, making it suitable for geometry optimizations. google.com For derivatives of morpholine (B109124) and benzoyl compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been successfully employed to optimize molecular geometries. researchgate.net The underlying principle of DFT is that the total energy of a system is a unique functional of its electron density. bamu.ac.in
The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For N-(4-Fluorobenzoyl)morpholine, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the fluorobenzoyl group and the morpholine ring. Studies on similar structures, such as N-Benzoyl-morpholine-4-carbothioamides, have shown that geometries computed via DFT are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net The calculations also yield electronic properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for understanding intermolecular interactions.
| Parameter | Predicted Value/Finding | Significance |
|---|---|---|
| Geometry Optimization | ||
| Morpholine Ring Conformation | Chair conformation | Most stable, low-energy conformation for the morpholine moiety. researchgate.net |
| Bond Lengths & Angles | Good agreement with experimental crystal data. researchgate.net | Validates the accuracy of the computational method. |
| Electronic Properties | ||
| Dipole Moment (µ) | Calculated value reflects molecular polarity. researchgate.net | Indicates the overall charge distribution and potential for dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygen; positive potential on amide hydrogen. | Highlights sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net |
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the more electron-rich morpholine and benzoyl portions, while the LUMO may be distributed over the aromatic ring system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer (ICT) upon electronic excitation. ajchem-a.com In related morpholine-containing molecules, DFT calculations have been used to determine these energy levels and demonstrate that charge transfer occurs within the molecule. researchgate.netresearchgate.net This analysis is critical for understanding the molecule's electronic absorption spectra and potential as a photosensitizer or in other applications driven by electronic transitions.
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.0 to -6.5 eV | Represents the ionization potential; the energy required to remove an electron. researchgate.netresearchgate.net |
| ELUMO | -1.0 to -2.5 eV | Represents the electron affinity; the energy released when an electron is added. researchgate.netresearchgate.net |
| Energy Gap (ΔE) | 3.0 to 4.5 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netresearchgate.net |
| Intramolecular Charge Transfer (ICT) | From morpholine/benzoyl to fluorophenyl ring | The analysis indicates that electronic transitions involve the movement of electron density from donor to acceptor parts of the molecule. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. chemrj.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and orientation. chemrj.orgmdpi.com
The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. mdpi.com The result is often expressed as a binding energy or docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. japsonline.com
For this compound, docking simulations would predict its binding energy to a specific therapeutic target. The simulation also details the pattern of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.gov For instance, studies on N-acyl-morpholine-4-carbothioamides used docking to understand their inhibitory potential, while N-(p-coumaroyl)morpholine was docked against the Top1 protein receptor, revealing hydrogen bond interactions with specific asparagine and threonine residues. researchgate.netjapsonline.com
A key outcome of molecular docking is the identification of the most probable binding site on the target protein. The simulation provides a 3D model of the ligand-protein complex, highlighting the critical amino acid residues that form the binding pocket. japsonline.com For this compound, this would involve identifying which residues interact with the fluorophenyl ring, the carbonyl oxygen, and the morpholine moiety. For example, in a study of a 7-azaindole (B17877) derivative containing a p-fluorophenyl group, docking and subsequent simulations identified pi-pi interactions with a tyrosine residue and hydrogen bonds involving a lysine (B10760008) residue. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
Table 3: Illustrative Molecular Docking Results for a Morpholine-Based Ligand Note: This table is a hypothetical representation based on typical docking study outcomes, as a specific docking study for this compound was not found.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase | -8.5 | TYR-234 | π-π stacking with fluorophenyl ring |
| LYS-88 | Hydrogen bond with carbonyl oxygen | ||
| VAL-125, LEU-198 | Hydrophobic interaction with morpholine ring | ||
| ASP-201 | Halogen bond with fluorine atom |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. pensoft.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements and conformational changes of the ligand and protein over time, providing deeper insights into the stability of the complex. nih.gov
MD simulations are used to assess the flexibility of this compound and the stability of its docked pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time (e.g., 100 ns) to see if the complex reaches a stable equilibrium. nih.gov Furthermore, MD can reveal the persistence of key intermolecular interactions, like hydrogen bonds, identified in the docking study. nih.gov For related morpholine derivatives, dynamic NMR studies, a related experimental technique, have been used to determine the energy barrier for the ring inversion of the morpholine moiety, a key aspect of its conformational dynamics. researchgate.net These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction, which is often essential for biological function.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. nih.gov SAR explores how modifications to a molecule's structure affect its biological activity, while QSAR aims to create mathematical models that correlate chemical structure with activity. sci-hub.se
For this compound, SAR studies would involve synthesizing analogs by modifying its three main components: the morpholine ring, the benzoyl linker, and the fluorine substituent. The morpholine ring is a "privileged" scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties. nih.govsci-hub.senih.gov Its oxygen atom can act as a hydrogen bond acceptor, and the ring's chair-like conformation helps in orienting substituents for optimal interaction with biological targets. researchgate.net The nitrogen atom's basicity is lower than that of other N-heterocycles, which can be advantageous for binding affinity and selectivity. sci-hub.se
In the context of this compound, a hypothetical SAR study might explore:
Morpholine Ring Substitution: Adding substituents at positions 2, 3, 5, or 6 of the morpholine ring could influence activity. For example, alkyl groups at the C-3 position have been shown to increase anticancer activity in some series. e3s-conferences.org
Benzoyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. The fluorine atom at the para-position in this compound is an electron-withdrawing group that can influence the electronic properties of the entire molecule, affecting binding interactions and metabolic stability. SAR studies would compare analogs with fluorine at the ortho- or meta-positions, or replace it with other halogens (Cl, Br) or electron-donating groups (e.g., methoxy). e3s-conferences.org
Amide Bond Modification: The amide linker could be replaced with other functional groups to assess the importance of its hydrogen bonding capabilities and rotational rigidity.
QSAR models build upon SAR data by using computational descriptors to predict the activity of unsynthesized compounds. For a series of this compound analogs, a QSAR model would be developed by:
Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.
Measuring the biological activity of each analog.
Using statistical methods, like multiple linear regression (MLR), to build an equation that links the descriptors to the activity.
A resulting QSAR equation might reveal that specific electronic properties (like those influenced by the fluorine atom) and steric factors are key for activity, guiding the design of more potent compounds. researchgate.net
| Structural Modification | Potential Impact on Activity | Rationale |
| Fluorine Position | Altered potency and selectivity | The position of the electron-withdrawing fluorine atom (ortho, meta, para) changes the molecule's dipole moment and electronic distribution, affecting target binding. e3s-conferences.org |
| Morpholine Substitution | Modified potency and pharmacokinetics | Small alkyl groups can enhance binding through hydrophobic interactions or improve metabolic stability. e3s-conferences.org |
| Replacement of Fluorine | Varied activity based on substituent | Replacing fluorine with other halogens (Cl, Br) or with electron-donating groups (CH₃, OCH₃) would systematically probe the electronic requirements for activity. frontiersin.org |
| Amide Linker Replacement | Change in binding mode and stability | Replacing the amide with a more flexible or rigid linker would determine the importance of the current conformation and hydrogen bonding capacity for biological activity. |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract 3D arrangement of essential steric and electronic features that a molecule must possess to trigger a specific biological response. dovepress.com
For this compound, a pharmacophore model would be generated from a set of structurally related molecules with known biological activity. The key features of this compound that would likely contribute to a pharmacophore model include:
Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring and the carbonyl oxygen of the amide group. researchgate.net
Aromatic/Hydrophobic Region: The fluorinated phenyl ring. researchgate.net
Halogen Bond Donor: The fluorine atom can potentially engage in halogen bonding, a specific type of non-covalent interaction.
These features are mapped in 3D space, and the resulting model serves as a template for virtual screening of large compound databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. This approach allows for "scaffold hopping," where entirely new chemical skeletons can be identified that retain the crucial interacting features of the original ligands.
In the broader context of morpholine-containing compounds, pharmacophore models have been successfully used to identify inhibitors for various targets. nih.govnih.gov The morpholine moiety is often a key component of the pharmacophore, providing a hydrogen bond acceptor and a rigid scaffold to correctly position other interacting groups. sci-hub.senih.gov
Cheminformatics and Molecular Diversity Analysis of Morpholine Peptidomimetics
Cheminformatics applies computational methods to analyze and manage large sets of chemical data. umich.edu A key application is molecular diversity analysis, which assesses the variety of structures within a compound library to ensure broad coverage of chemical space. frontiersin.orgresearchgate.net This is crucial for diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex molecules as probes for biological discovery. frontiersin.org
The morpholine scaffold is frequently used in DOS to generate libraries of peptidomimetics—compounds that mimic the structure of peptides. researchgate.net A chemoinformatic analysis of a library of 186 morpholine peptidomimetics provides a detailed example of this process. frontiersin.orgnih.gov The study used several computational tools to evaluate the library's properties:
Physicochemical Properties: The "drug-likeness" of the library was assessed using criteria like Lipinski's Rule of Five. The analysis showed that the vast majority of the 186 compounds were compliant, indicating favorable properties for oral bioavailability. nih.gov
Fraction of sp³ Carbons (Fsp³): This metric quantifies the three-dimensionality of a molecule. The morpholine library showed a significantly higher Fsp³ content compared to approved drugs, indicating greater structural complexity, which is often associated with higher selectivity and success in drug discovery. frontiersin.orgnih.gov
This type of analysis is vital for understanding the quality and scope of a compound library. For a collection of analogs based on this compound, such a study would quantify their diversity and guide the synthesis of new compounds that explore novel regions of chemical space.
| Scaffold Type | Number of Compounds in Library | Average Fsp³ | Average Molecular Weight (Da) |
| Morpholin-2-one | 25 | 0.45 | 350 |
| Morpholin-3-one | 58 | 0.52 | 410 |
| Bicyclic Morpholine | 45 | 0.65 | 450 |
| Spiro-β-lactam Morpholine | 15 | 0.58 | 520 |
| Other Morpholine Derivatives | 43 | 0.49 | 380 |
This table is a representative example based on data and principles from studies on morpholine peptidomimetic libraries. frontiersin.orgnih.gov
Reactivity and Reaction Mechanisms of N 4 Fluorobenzoyl Morpholine
Nucleophilic Substitution Reactions Involving the Fluorobenzoyl Moiety
The 4-fluorobenzoyl portion of N-(4-Fluorobenzoyl)morpholine is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. This reactivity is a characteristic feature of fluoro-aromatic compounds. evitachem.com The electron-withdrawing nature of the carbonyl group in the benzoyl moiety activates the aromatic ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack.
Studies on related fluoro-benzene derivatives show that nucleophilic substitution can occur, with the fluorine atom being replaced by other functional groups. researchgate.net For instance, in compounds containing a 4-fluorobenzoyl group, the fluorine atom can be substituted by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives. evitachem.com The reaction of pentafluoropyridine (B1199360) with nucleophiles like morpholine (B109124) demonstrates a high regioselectivity for substitution at the 4-position, highlighting the susceptibility of this position in activated fluoro-aromatic rings to nucleophilic attack. researchgate.net This type of reaction allows for the introduction of various substituents, thereby modifying the compound's properties.
Table 1: Examples of Nucleophilic Substitution on Fluorobenzoyl Systems
| Nucleophile | Product Type | Reference |
| Amines | Substituted Aminobenzoyl Derivatives | evitachem.com |
| Thiols | Substituted Thiobenzoyl Derivatives | evitachem.com |
| Morpholine | 4-Morpholino-substituted Derivatives | researchgate.net |
| Amide Enolates | N-Aryl Lactam Derivatives | researchgate.net |
Reactivity of the Morpholine Nitrogen in Amide Formation
The synthesis of this compound itself is a prime example of the reactivity of the morpholine nitrogen. The formation of the amide bond typically involves the reaction of morpholine with an activated form of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride. wiley.com In this reaction, the secondary amine nitrogen of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
This acylation reaction is a standard method for forming amides. wiley.com Research on chemoselective amide bond formation has explored various reagents and conditions. For example, this compound has been prepared by reacting potassium 4-fluorobenzoyltrifluoroborate with N-chloromorpholine. ethz.ch The nitrogen atom in the morpholine ring is basic and nucleophilic, readily participating in reactions to form stable amide linkages. The nucleophilicity of secondary amines like morpholine is a well-established principle in organic chemistry. uni-muenchen.de
Role of Fluorine Substitution in Reactivity and Metabolism
The carbon-fluorine (C-F) bond is exceptionally strong, making fluoroaromatic compounds generally more resistant to microbial degradation than other halogenated counterparts. ethz.ch However, the metabolism of the related compound 4-fluorobenzoate (B1226621) has been studied in various microorganisms. Some bacterial strains degrade 4-fluorobenzoate by first converting it to 4-fluorocatechol. nih.gov An alternative pathway observed in Aureobacterium sp. involves a dehalogenation step that yields 4-hydroxybenzoate, which is then further metabolized. ethz.chnih.gov This suggests that a potential metabolic pathway for this compound could involve initial hydrolysis of the amide bond to yield 4-fluorobenzoate, followed by dehalogenation. The presence of fluorine can also influence the binding affinity of molecules to biological targets, a principle widely used in medicinal chemistry.
Stereochemical Aspects of Reactions Involving Morpholine Derivatives
While this compound itself is achiral, the stereochemistry of the morpholine ring and its influence on reactions are important considerations. The morpholine ring typically adopts a stable chair conformation. researchgate.net This conformational preference can influence the stereochemical outcome of reactions at adjacent positions or on the ring itself.
In nucleophilic substitution reactions, such as SN1 and SN2, the stereochemistry of the product is a key feature. SN2 reactions proceed with an inversion of configuration, while SN1 reactions, which involve a planar carbocation intermediate, often lead to racemization. numberanalytics.comlibretexts.org Although the morpholine ring in the title compound lacks a chiral center, if reactions were to introduce chirality, the existing ring conformation could direct the approach of reagents, leading to specific stereoisomers. General principles of stereochemistry in addition and substitution reactions are well-documented, highlighting the importance of factors like syn- and anti-additions in determining the final product's three-dimensional structure. dalalinstitute.comscribd.com
Table 2: Stereochemical Outcomes in Substitution Reactions
| Reaction Type | Key Intermediate | Typical Stereochemical Outcome | Reference |
| SN1 | Planar Carbocation | Racemization (mixture of enantiomers) | numberanalytics.comlibretexts.org |
| SN2 | Pentacoordinate Transition State | Inversion of Configuration | numberanalytics.com |
Studies on the Stability and Degradation Pathways
The stability of a pharmaceutical compound is crucial for its development and storage. Forced degradation studies are used to identify potential degradation pathways under harsh conditions such as acid, base, oxidation, heat, and light. researchgate.netlhasalimited.org For this compound, degradation would likely involve the hydrolysis of the amide bond or reactions affecting the aromatic ring.
Amide hydrolysis can occur under both acidic and basic conditions, which would break the compound down into morpholine and 4-fluorobenzoic acid. The subsequent degradation of these products would follow their respective known pathways. For example, studies on the degradation of 4-morpholinoaniline, a structurally related compound, show that it reacts with water at low pH to form 4-morpholinophenol. ku.edu The degradation of 4-fluorobenzoate, as mentioned previously, can proceed via hydroxylation and dehalogenation. ethz.chnih.gov Understanding these degradation profiles is essential for developing stable formulations and establishing appropriate storage conditions. lhasalimited.org
Biological Activity and Pharmacological Investigations of N 4 Fluorobenzoyl Morpholine
General Biological Activities of Morpholine (B109124) Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules due to its favorable physicochemical and metabolic properties. researchgate.netsci-hub.se This six-membered heterocycle, containing both a nitrogen and an oxygen atom, can enhance a molecule's potency and pharmacokinetic profile. nih.gov Appropriately substituted morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. researchgate.netjchemrev.comjchemrev.com
The versatility of the morpholine moiety allows it to serve as a building block in the synthesis of various therapeutic agents. sci-hub.seatamankimya.com It is found in numerous approved drugs and experimental compounds, where it may be integral to the pharmacophore or act as a substituent to improve drug-like properties. sci-hub.se The presence of the morpholine ring can influence a compound's solubility, permeability, and metabolic stability, making it a valuable component in drug design. nih.gov For instance, the morpholine key motif is present in drugs like the antibiotic Linezolid and the anticancer agent Gefitinib. atamankimya.comarkat-usa.org
The wide-ranging pharmacological activities of morpholine derivatives are attributed to their ability to interact with various biological targets, including enzymes and receptors. sci-hub.sejchemrev.com Researchers continue to explore new synthetic routes and substitutions on the morpholine ring to develop novel therapeutic agents with diverse applications. nih.gov
In Vitro Biological Screening and Assays
The biological effects of N-(4-Fluorobenzoyl)morpholine and related compounds are evaluated through a variety of in vitro screening methods to determine their specific activities and potential therapeutic applications.
While specific studies on this compound's direct inhibition of DNA gyrase or topoisomerase IV are not extensively detailed in the provided results, related morpholine derivatives have been investigated for their effects on similar enzymes. For example, some chalcone-based N-substituted morpholine derivatives have shown the ability to inhibit topoisomerase II. researchgate.net The morpholine moiety is often included in compounds designed to target various enzymes, and its presence can be crucial for inhibitory activity. sci-hub.se
Receptor binding assays are crucial for understanding how morpholine-containing compounds interact with their molecular targets. For instance, N-(Morpholin-4-yl)-5-(4-[123I]iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been studied as a potent and selective antagonist for the CB1 cannabinoid receptor. nih.gov These assays help in determining the affinity and selectivity of a compound for a specific receptor subtype, which is essential for developing targeted therapies. nih.gov The morpholine ring can bestow selective affinity for a wide range of receptors. sci-hub.se
Cell-based assays are employed to observe the effects of compounds on cellular functions. frontiersin.org For example, novel 5-(4-fluorobenzoyl) tetrahydro-benzo sci-hub.seimidazo[2,1-b]quinazolin-1(2H)-one derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains using cell-based assays. jpionline.org Some of these compounds, particularly those with electron-withdrawing groups, showed promising minimum inhibitory concentrations (MIC). jpionline.org Additionally, the teratogenicity of these compounds was assessed using zebrafish larvae, another form of cell-based (or whole organism) assay. jpionline.org
Pharmacological Targets and Mechanisms of Action
The pharmacological effects of this compound and its analogues are mediated through their interaction with specific molecular targets, leading to the modulation of cellular pathways.
A significant area of investigation for morpholine derivatives is their role as modulators of ion channels, particularly KCNQ potassium channels. A difluoro analogue, (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide, has been identified as an orally bioavailable KCNQ2 opener. nih.gov KCNQ2/3 channels are voltage-gated potassium channels that play a crucial role in dampening neuronal excitability. nih.gov
Openers of KCNQ2 channels, like the aforementioned morpholine derivative, enhance the channel's activity, leading to a hyperpolarizing shift in the cell membrane potential. nih.govnih.gov This mechanism is of interest for treating conditions characterized by neuronal hyperexcitability, such as epilepsy and certain types of pain. nih.govnih.gov Studies have shown that these compounds can increase the channel's open probability, effectively stabilizing the neuron in a less excitable state. nih.gov The development of potent and selective KCNQ2/3 activators is an active field of research, with compounds like (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo researchgate.netsci-hub.seoxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide showing efficacy in inhibiting induced hyperexcitability in rat hippocampal neurons. nih.gov
Table of Investigated Activities for this compound and Related Derivatives
| Biological Activity/Target | Compound Type | Key Findings |
|---|---|---|
| General Biological Activities | Morpholine Derivatives | Anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic properties. researchgate.netjchemrev.comjchemrev.com |
| Enzyme Inhibition | Chalcone-based N-substituted morpholines | Inhibition of topoisomerase II. researchgate.net |
| Receptor Binding | N-(Morpholin-4-yl)-...-pyrazole-3-carboxamide | Potent and selective CB1 receptor antagonist. nih.gov |
| Anti-tubercular Activity | 5-(4-fluorobenzoyl) tetrahydro-benzo...-quinazolin-1(2H)-one derivatives | Good efficacy against Mycobacterium tuberculosis strains. jpionline.org |
| Ion Channel Modulation | (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide | Orally bioavailable KCNQ2 opener. nih.gov |
Inhibition of Efflux Pumps in Antimicrobial Resistance
A primary mechanism by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which are transport proteins that expel antimicrobial agents from the bacterial cell. nih.govnih.gov This action lowers the intracellular drug concentration to sub-toxic levels, rendering the antibiotic ineffective. mdpi.commicrobialcell.com A promising strategy to combat this form of resistance is the use of efflux pump inhibitors (EPIs) in combination with existing antibiotics. mdpi.commicrobialcell.com EPIs block the pump's activity, thereby restoring the antibiotic's efficacy. microbialcell.com
The morpholine scaffold is a key component in the design of such inhibitors. While research on this compound itself as an EPI is not extensively detailed, the investigation of related structures highlights the potential of this chemical class. For instance, 1-(1-naphthylmethyl)-piperazine (NMP), a piperazine-class compound, is a known potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps. nih.gov Furthermore, studies on quinoline (B57606) and quinazoline (B50416) derivatives have shown their potential as inhibitors of the NorA efflux pump in resistant Staphylococcus aureus strains, demonstrating significant in vitro and in vivo synergism with antibiotics like ciprofloxacin. mdpi.com The development of EPIs often involves identifying compounds that can potentiate antibiotic activity without possessing intrinsic antimicrobial properties, a strategy that may reduce the likelihood of bacteria developing resistance to the EPI itself. mdpi.com The design of molecules containing moieties like morpholine is a key strategy in the ongoing search for effective EPIs to address the global challenge of antimicrobial resistance. mdpi.com
Interaction with Kinases (e.g., mTOR inhibitors)
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. mdpi.commdpi.com Its dysregulation is implicated in numerous diseases, including cancer, making it a critical target for drug development. mdpi.commdpi.com The morpholine ring is a recognized pharmacophore in the design of potent and selective mTOR inhibitors. nih.gove3s-conferences.org Many mTOR inhibitors incorporate a morpholine moiety, which can enhance potency and improve pharmacokinetic properties. e3s-conferences.orgfrontiersin.org
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of morpholine-containing compounds is highly dependent on their specific chemical structure. e3s-conferences.org Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its potency and selectivity, guiding the design of more effective therapeutic agents. nih.gov
Influence of Substituents on Biological Potency and Selectivity
The nature and position of substituents on both the benzoyl and morpholine rings of this compound analogues play a critical role in determining their biological activity.
Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring can drastically alter potency. In one study involving dipeptide-derived cathepsin inhibitors, replacing a 2,4-difluorobenzoyl capping group with a 4-fluorobenzoyl group resulted in improved inhibitory potency against all four tested human cysteine cathepsins. nih.gov In a different series of compounds designed as α-glucosidase inhibitors, electron-releasing groups such as methyl or methoxy (B1213986) on the phenyl ring were found to enhance inhibitory activity. jchemrev.com
Substituents on the Morpholine Ring: Modifications to the morpholine ring itself are also a key aspect of SAR. For instance, in a series of PI3K/mTOR inhibitors, the introduction of cis-2,6-dimethyl substituents on the morpholine ring led to an increase in mTOR inhibitory efficacy while maintaining PI3Kα inhibitory activity. frontiersin.org Similarly, another study suggested that introducing an alkyl substitution at the C-3 position of the morpholine ring could lead to an increase in anticancer activity. e3s-conferences.org
These findings underscore the importance of systematic substitution to fine-tune the biological profile of this compound analogues for specific targets.
Table 1: Influence of Substituents on Biological Activity of Morpholine Analogues
| Base Scaffold/Target | Substituent Modification | Effect on Biological Activity | Reference(s) |
| Dipeptide Cathepsin Inhibitor | 4-fluorobenzoyl vs. 2,4-difluorobenzoyl | 4-fluorobenzoyl improved potency | nih.gov |
| PI3K/mTOR Inhibitors | cis-2,6-dimethyl on morpholine ring | Increased mTOR inhibitory efficacy | frontiersin.org |
| Anticancer Agents | Alkyl group at C-3 of morpholine | Increased anticancer activity | e3s-conferences.org |
| α-Glucosidase Inhibitors | Electron-releasing groups on phenyl ring | Enhanced inhibitory activity | jchemrev.com |
Conformational Effects on Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For this compound, the conformation is largely determined by the chair form of the morpholine ring and the rotation around the amide bond. Dynamic NMR studies on N-substituted morpholines have shown that the energy barrier for ring inversion can be influenced by the nature of the N-substituent. researchgate.net Increased conjugation at the nitrogen atom can decrease the ring inversion barrier. researchgate.net
The restricted rotation around the C-N amide bond can lead to the existence of distinct conformers at room temperature, which can have different binding affinities for a target protein. researchgate.net The specific conformation adopted by the this compound molecule dictates the spatial orientation of the fluorophenyl group and the morpholine ring's oxygen and nitrogen atoms, which are key features for establishing interactions like hydrogen bonds and van der Waals forces within a receptor's binding pocket. The fluorine atom itself can affect conformational properties through stereoelectronic effects, further influencing how the molecule fits into a biological target. beilstein-journals.org Therefore, controlling the conformational preferences through structural modification is a key strategy in drug design. beilstein-journals.org
Drug Design and Development Strategies for this compound Analogues
The morpholine moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that can provide potent and selective ligands for a range of different biological targets. nih.gov Drug design strategies for analogues of this compound often leverage this privileged nature while seeking to optimize potency, selectivity, and pharmacokinetic properties. nih.govenamine.net
Lead Optimization and Derivatization Strategies
Lead optimization is an iterative process in drug discovery where a promising lead compound, such as a basic this compound scaffold, is chemically modified to improve its therapeutic profile. biobide.comsk.ru This involves enhancing target affinity and selectivity while optimizing absorption, distribution, metabolism, and excretion (ADME) properties. sk.ru
Key strategies for this compound analogues include:
Structural Simplification: In some cases, complex lead compounds are simplified to reduce molecular weight and complexity, which can improve oral bioavailability and other pharmacokinetic parameters. scienceopen.com This involves retaining the key pharmacophoric elements—such as the fluorophenyl ring and the morpholine's hydrogen bond acceptors—while removing non-essential parts of the structure. scienceopen.com
Bioisosteric Replacement: The morpholine ring itself can be considered a bioisostere for other groups, and it can be replaced or modified to fine-tune properties. For example, replacing the oxygen with sulfur to create a thiomorpholine (B91149) derivative can alter lipophilicity and metabolic stability. jchemrev.com
Derivatization: Creating a library of derivatives is a common strategy to explore the SAR extensively. For instance, a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized to evaluate their anti-proliferative activity. researchgate.net This approach allows for the systematic exploration of different substituents to identify combinations that yield the highest potency and selectivity. researchgate.net The 4-fluorobenzoyl group itself is a useful moiety, sometimes chosen specifically to enable perspective radiolabeling with fluorine-18 (B77423) for use in imaging studies. nih.gov
Table 2: Drug Development Strategies for Morpholine-Containing Compounds
| Strategy | Approach | Goal | Reference(s) |
| Lead Optimization | Chemical modifications to a lead compound. | Improve potency, selectivity, and ADME properties. | biobide.comsk.ru |
| Structural Simplification | Reduce molecular complexity while retaining key pharmacophores. | Improve pharmacokinetics (e.g., oral bioavailability). | scienceopen.com |
| Derivatization | Synthesize a library of related compounds with varied substituents. | Explore SAR and identify optimal structures for activity. | researchgate.net |
| Bioisosteric Replacement | Substitute parts of the molecule (e.g., morpholine oxygen for sulfur). | Fine-tune physicochemical properties like lipophilicity and stability. | jchemrev.com |
Bioisosteric Replacements and Scaffold Hopping
In medicinal chemistry, bioisosteric replacement is a crucial strategy for optimizing lead compounds by substituting one functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or pharmacokinetic parameters. sci-hub.senih.gov This approach, along with the more ambitious strategy of scaffold hopping—where the core structure of a molecule is replaced with a topologically different one—is fundamental to modern drug discovery. nih.gov The morpholine ring, a key feature of this compound, is frequently a subject of such modifications due to its influence on properties like solubility, metabolic stability, and target binding. enamine.netnih.gov
The strategic replacement of the morpholine moiety can elucidate its role in molecular recognition and lead to improved compound properties. For instance, in the development of Kᵥ7 channel openers, a morpholine ring was systematically replaced by carba analogs such as a tetrahydro-2H-pyran ring, a 3,6-dihydro-2H-pyran substituent, and a pyridin-4-yl residue to investigate the importance of the morpholine nitrogen atom in binding. wiley.com In another effort to enhance water solubility and reduce lipophilicity, a 2-oxa-6-azaspiro[3.3]heptane moiety was successfully used as a bioisosteric replacement for a terminal morpholine ring. wiley.com
Scaffold hopping can also involve more subtle changes, such as replacing one heterocycle with another. In a series of 2-arylquinolines designed as anticancer agents, the replacement of an imidazole (B134444) group with a morpholine ring was shown to significantly impact the compound's activity, demonstrating that such modifications are highly context-dependent and can dramatically alter biological outcomes. escholarship.org The overarching goal of these strategies is to explore new chemical space while retaining the key pharmacophoric features necessary for biological activity. namiki-s.co.jpnih.gov The application of enzyme-enabled scaffold hopping further expands the possibilities, allowing for the conversion of a single molecular scaffold into numerous structurally diverse products. rice.edu
Targeting Specific Disease States (e.g., anticancer, antimicrobial)
The this compound scaffold and its derivatives have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents. The morpholine ring is a privileged structure in many pharmacologically active compounds, contributing to favorable pharmacokinetic properties and potent biological activity. arkat-usa.orgresearchgate.net
Anticancer Activity
Derivatives incorporating the morpholine moiety have demonstrated significant potential in oncology by targeting various mechanisms of cancer cell proliferation and survival. nih.gov
One area of investigation involves the inhibition of protein kinases crucial for cancer progression. For example, a series of 2-arylquinolines featuring a morpholine substituent showed potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). escholarship.orgtandfonline.com A specific derivative, which combined a morpholine group with a 2-(p-Cl phenyl) and a 6-(2-furyl) quinoline core, was among the most potent EGFR inhibitors identified in its series, with an IC₅₀ value of 25.39 ± 3.49 nM. escholarship.orgtandfonline.com Several compounds from this class also exhibited strong antiproliferative effects against colorectal cancer cell lines. tandfonline.com
Another strategy involves inducing apoptosis (programmed cell death) in cancer cells. Hybrid molecules linking morpholine with tetrazole have been synthesized and evaluated for their anticancer effects against U-937 histiocytic lymphoma cells. arkat-usa.org Several of these compounds induced approximately 50% cell death at a concentration of 50 µM. arkat-usa.org Similarly, novel morpholine-conjugated benzophenone (B1666685) analogues have shown antiproliferative activity against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), with some compounds arresting the cell cycle at the G2/M phase and inducing apoptosis. researchgate.net
The table below summarizes the anticancer activity of selected morpholine-containing compounds.
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound Series | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Tetrazole-morpholine hybrids | U-937 (Histiocytic Lymphoma) | % Cell Death (at 50 µM) | ~50% for compounds 8j, 8n, 8h, 8i, 8q, 8r, 10k | arkat-usa.org |
| 4-propoxy-2,6-diarylquinolines | DLD-1 (Colorectal) | IC₅₀ | 2.09 µM for compound 20f | tandfonline.com |
| Morpholine-conjugated benzophenones | A549 (Lung Carcinoma) | IC₅₀ | 1.47 ± 0.14 μM for compound 4u | researchgate.net |
| Morpholine-conjugated benzophenones | MCF-7 (Breast Cancer) | IC₅₀ | 1.47 ± 0.14 μM for compound 4u | researchgate.net |
| 2-Arylquinolines | EGFR Kinase | IC₅₀ | 25.39 ± 3.49 nM for compound 20f | escholarship.orgtandfonline.com |
| 2-Arylquinolines | FAK Kinase | IC₅₀ | 22.68 ± 2.38 nM for compound 20f | tandfonline.com |
Antimicrobial Activity
The morpholine scaffold is also a component of compounds investigated for their ability to combat microbial infections. Research has explored the efficacy of morpholine derivatives against both bacteria and fungi.
In one study, morpholine-derived benzenesulphonamides were synthesized and tested against several bacterial strains. chemsociety.org.ng The compounds showed moderate activity against Bacillus subtilis and Salmonella typhi, though they were inactive against Escherichia coli. chemsociety.org.ng Another investigation into fluorobenzoic acid amides revealed that a morpholine-containing derivative exhibited antifungal activity against the yeast Candida albicans. chemjournal.kz The structural class of salicylamide (B354443) analogs, which are related to this compound, has also shown significant antimicrobial effects against Desulfovibrio piger. Furthermore, related structures have demonstrated potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Advanced Research Directions and Future Perspectives
Development of N-(4-Fluorobenzoyl)morpholine as Molecular Probes
The unique structure of this compound makes it a candidate for development as a molecular probe. The morpholine (B109124) ring is known to be a valuable component in the design of fluorescent probes. For instance, morpholine derivative-functionalized carbon dots have been successfully designed for highly selective imaging of lysosomes in living cells. acs.orgnih.gov The morpholine group in these probes acts as a targeting unit for lysosomes, and its presence can significantly increase the fluorescence quantum yield and stability of the probe. acs.orgnih.gov
Furthermore, the benzoyl moiety has been incorporated into photoaffinity labelling (PAL) probes, which are powerful tools in chemical proteomics for identifying the targets of bioactive compounds. liverpool.ac.uk Specifically, benzophenone-based PAL probes have been synthesized to study drug-target interactions. liverpool.ac.uk Given that this compound contains both a morpholine and a fluorobenzoyl group, it holds potential as a scaffold for creating new molecular probes for various biological applications, including enzyme inhibition studies and protein-ligand interaction analysis. evitachem.com The development of such probes could contribute significantly to drug discovery efforts. evitachem.com
| Probe Type | Relevant Moiety | Potential Application for this compound | Key Findings from Derivatives |
| Fluorescent Probes | Morpholine | Imaging of subcellular organelles (e.g., lysosomes). | Morpholine functionalization enhances targeting, quantum yield, and photostability. acs.orgnih.gov |
| Photoaffinity Probes | Benzophenone (B1666685) | Identification of protein targets and mode of action studies. | Benzophenone is a proven photo-reactive group for covalent labeling of binding partners. liverpool.ac.uk |
| Chemical Proteomic Probes | Morpholine/Fluorobenzoyl | Elucidating biological targets and off-targets in drug discovery. | Can be used as a building block to synthesize probes for studying protein-ligand interactions. evitachem.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and compound design. These technologies can analyze vast datasets to identify patterns and predict the properties of novel molecules, accelerating the design-make-test-analyze cycle. nih.govspringernature.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures with desired properties, focusing on specific scaffolds or biological targets. nih.gov
In the context of this compound, AI and ML could be employed to:
Generate Novel Analogs: Design new derivatives by modifying the morpholine or fluorobenzoyl moieties to optimize properties like binding affinity, selectivity, or pharmacokinetic profiles.
Predict Biological Activity: Develop predictive models for the biological activity of new morpholine derivatives, allowing for large-scale virtual screening before synthesis.
Scaffold Hopping: Identify novel core structures that mimic the key interactions of this compound while offering improved characteristics. springernature.com
Nanotechnology and Drug Delivery Systems for Morpholine Derivatives
Nanotechnology offers sophisticated solutions for drug delivery, overcoming challenges such as poor solubility and lack of target specificity. pjps.pkjddtonline.info Nanoparticle-based drug delivery systems (NDDSs), including liposomes, polymeric nanoparticles, and dendrimers, can enhance the therapeutic efficacy of drugs by improving their stability, controlling their release, and targeting them to specific cells or tissues. nih.govnih.gov
The morpholine moiety has been incorporated into advanced drug delivery systems. For example, pH-sensitive molecules containing morpholine have been attached to dendrimers to create systems that release their drug payload in the acidic microenvironment of tumors. nih.gov The morpholine ring's ability to improve solubility and membrane permeability makes it a valuable component in designing novel therapeutic agents delivered via nanocarriers. mdpi.com
Future research could focus on incorporating this compound or its derivatives into various nanosystems:
Polymeric Micelles: Encapsulating the compound within the hydrophobic core of micelles to improve its aqueous solubility and circulation time. mdpi.com
Liposomes: Loading the drug into these lipid-based vesicles for targeted delivery, potentially functionalizing the liposome (B1194612) surface with ligands for specific receptors. jddtonline.info
Gold Nanoparticles: Attaching the compound to the surface of gold nanoparticles, which can serve as carriers for targeted drug delivery and imaging. nih.gov
These nanotechnology-based approaches could significantly enhance the therapeutic potential of morpholine-containing compounds by ensuring they reach their intended site of action while minimizing systemic exposure. pjps.pknih.gov
Collaborative Research in Academia and Industry
The translation of promising compounds like this compound from laboratory curiosities to impactful technologies or therapeutics requires synergistic collaboration between academia and industry. acs.org Academic institutions often excel in fundamental research, exploring novel synthetic methodologies and elucidating mechanisms of action. acs.org Industrial partners, on the other hand, bring expertise in process development, scalability, and navigating the complex regulatory pathways for commercialization. acs.orgncl.res.in
Consortia that bring together academic and industrial researchers have proven to be powerful platforms for innovation in chemistry. acs.org Such collaborations can accelerate progress by:
Pooling Resources: Combining academic expertise in specialized areas like probe development or computational modeling with industry's high-throughput screening capabilities.
Sharing Knowledge: Fostering open communication that allows for the rapid exchange of ideas and unpublished data, sparking new research directions.
Driving Innovation: Focusing on mutually interesting research projects that address real-world challenges in medicine and materials science. acs.org
Q & A
Q. What are common synthetic routes for N-(4-Fluorobenzoyl)morpholine, and what intermediates are involved?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 4-fluorobenzoyl chloride with morpholine in the presence of a base (e.g., triethylamine) to facilitate acylation . Alternatively, multi-step syntheses may employ intermediates like 3,4-difluoronitrobenzene, which undergoes substitution with morpholine, followed by reduction and further functionalization . Key intermediates include halogenated aromatics and morpholine derivatives, with yields influenced by reaction time, temperature, and solvent polarity.
Q. How is the purity of this compound validated in laboratory settings?
Purity is assessed via chromatographic methods (HPLC, TLC) and spectroscopic techniques. For example, elemental analysis confirms stoichiometry (e.g., C: 62.24%, H: 4.55%, N: 9.65% for related compounds) . Melting point determination (e.g., 217–226°C for analogous hydrazides) and NMR integration ratios further validate structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR identify fluorobenzoyl and morpholine moieties (e.g., aromatic protons at δ 7.2–8.0 ppm, morpholine protons at δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and confirms chair conformation of the morpholine ring . SHELX software refines crystallographic data to resolve hydrogen bonding (N–H⋯O) and π-π stacking interactions .
- Mass spectrometry : Molecular ion peaks (m/z 209.22) confirm molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance this compound yields?
- Catalyst selection : Triethylamine or DMAP improves acylation efficiency by neutralizing HCl byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of morpholine .
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of acyl chlorides) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted morpholine and halogenated impurities .
Q. What strategies resolve contradictions in crystallographic data for fluorobenzoyl-morpholine derivatives?
- Data refinement : SHELXL refines high-resolution X-ray data to resolve disorder or twinning issues. For example, hydrogen bonding networks (N–H⋯O, O–H⋯O) stabilize crystal packing and clarify bond anomalies .
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide) identifies conformational trends, such as chair vs. boat morpholine ring geometries .
Q. How do computational methods predict the reactivity of this compound in drug design?
- DFT calculations : Model electron density distributions to predict nucleophilic/electrophilic sites. For example, the fluorobenzoyl group’s electron-withdrawing effect directs substitution at the morpholine nitrogen .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing steric and electronic compatibility .
| Computational Tool | Application Example | Outcome |
|---|---|---|
| Gaussian (DFT) | Optimizes transition-state geometries | Predicts regioselectivity |
| AutoDock Vina | Docking with kinase targets | Identifies binding affinity |
Q. What challenges arise in analyzing solid-state interactions of this compound?
- Hydrogen bonding : N–H⋯O and C–H⋯O interactions (2.8–3.0 Å) dominate packing, as seen in related hydrazides .
- π-π stacking : Offset face-to-face interactions (3.3–3.4 Å) between fluorobenzoyl and aromatic rings influence solubility and melting points .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .
- Crystallization : Use slow evaporation from ethanol/water mixtures to obtain single crystals suitable for X-ray analysis .
- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
